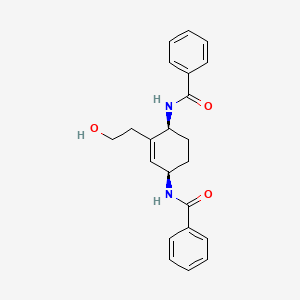
N,N'-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene core and dibenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:
Formation of the Cyclohexene Core: The cyclohexene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Formation of Dibenzamide Groups: The final step involves the reaction of the intermediate with benzoyl chloride to form the dibenzamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dibenzamide groups can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (enantiomeric): The enantiomeric form of the compound.
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohexane-1,4-diyl)dibenzamide: A similar compound with a saturated cyclohexane core.
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diacetamide: A similar compound with acetamide groups instead of benzamide groups.
Uniqueness
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific combination of a cyclohexene core, hydroxyethyl group, and dibenzamide groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(1R,4S)-4-benzamido-3-(2-hydroxyethyl)cyclohex-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-14-13-18-15-19(23-21(26)16-7-3-1-4-8-16)11-12-20(18)24-22(27)17-9-5-2-6-10-17/h1-10,15,19-20,25H,11-14H2,(H,23,26)(H,24,27)/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAVOIFBFXZGF-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=CC1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













